REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4](OC)[C:5](OC)=[C:6]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)[CH:7]=1.CS(O)(=O)=O>>[C:11]1(=[O:13])[C:7]2[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:8][CH2:9][CH2:10]1
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Name
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|
Quantity
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7.4 g
|
Type
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reactant
|
Smiles
|
FC=1C=C(C(=C(C1)CCCC(=O)O)OC)OC
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Name
|
|
Quantity
|
75 mL
|
Type
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reactant
|
Smiles
|
CS(=O)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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The reaction was poured onto water
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Type
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EXTRACTION
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Details
|
extracted with methylene chloride
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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WASH
|
Details
|
washed with brine
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |